molecular formula C17H22Cl2N2O2 B15121015 4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B15121015
M. Wt: 357.3 g/mol
InChI Key: SRPAVWWMFWJQLP-UHFFFAOYSA-N
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Description

4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring substituted with a 3,4-dichlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
  • 1-[(3,4-Dichlorophenyl)(phenyl)methyl]piperazine

Uniqueness

4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific substitution pattern and the presence of both piperidine and morpholine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22Cl2N2O2

Molecular Weight

357.3 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H22Cl2N2O2/c18-15-4-3-13(10-16(15)19)11-20-5-1-2-14(12-20)17(22)21-6-8-23-9-7-21/h3-4,10,14H,1-2,5-9,11-12H2

InChI Key

SRPAVWWMFWJQLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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